![molecular formula C20H15F6NO6 B2959936 Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)benzyl]malonate CAS No. 865658-14-6](/img/structure/B2959936.png)
Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)benzyl]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)benzyl]malonate is a useful research compound. Its molecular formula is C20H15F6NO6 and its molecular weight is 479.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intermediates in Synthesis
Dimethyl malonate derivatives serve as crucial intermediates in synthetic pathways, such as in the synthesis of chrysanthemic acid. The study by G. Baudoux et al. (1998) detailed the structures of three intermediates, showcasing the role of dimethyl malonate derivatives in facilitating complex synthetic routes, further emphasizing their importance in organic synthesis G. Baudoux et al., 1998.
Novel Carbon Introduction Method
A novel methodology utilizing dimethyl malonate as a one-carbon source to introduce various carbon substituents onto aromatic nitro compounds has been developed, as discussed by N. Selvakumar et al. (2001). This approach underscores the potential of dimethyl malonate derivatives in carbon-carbon bond formation, offering a significant advancement in the modification of aromatic compounds N. Selvakumar et al., 2001.
Solvent Applications
Research by B. Gierczyk et al. (2002) explored the use of dimethyl malonate derivatives in podand solvents for organic reactions, particularly in proton transfer reactions. This study highlights the role of such derivatives in enhancing the kinetics and stability of proton transfer processes, demonstrating their utility beyond conventional synthesis and structural applications B. Gierczyk et al., 2002.
properties
IUPAC Name |
dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-[[3-(trifluoromethyl)phenyl]methyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F6NO6/c1-32-16(28)18(17(29)33-2,10-11-4-3-5-12(8-11)19(21,22)23)14-7-6-13(20(24,25)26)9-15(14)27(30)31/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYCLORNUBSSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)(C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F6NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate](/img/structure/B2959853.png)
![3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2959855.png)
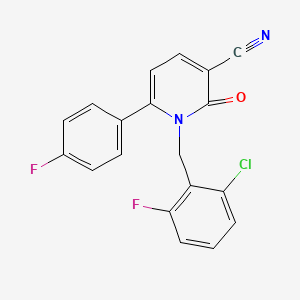
![2-Chloro-N-[(3-imidazol-1-ylcyclobutyl)methyl]acetamide;hydrochloride](/img/structure/B2959859.png)
![N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2959860.png)
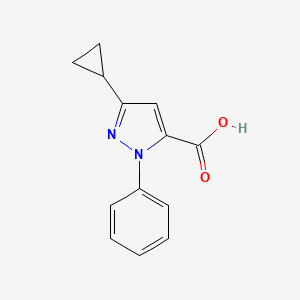
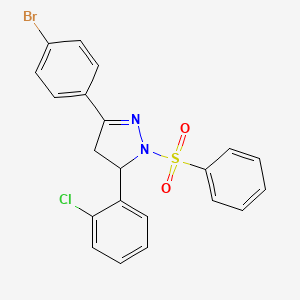
![3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2959867.png)
![N-(4-cyanophenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2959868.png)
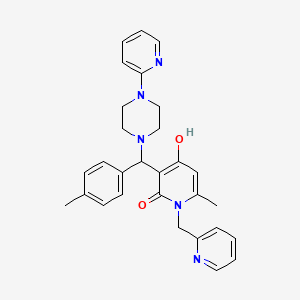
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2959870.png)
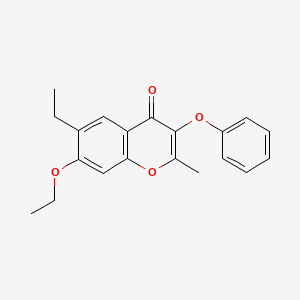
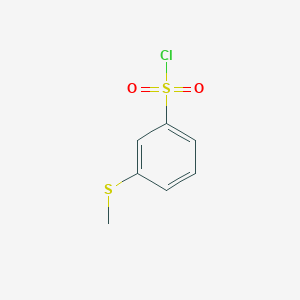
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2959876.png)